Phenobarbital

GABA-A receptor EC50 Barbiturate pharmacology

Phenobarbital is a barbituric acid derivative that acts as a nonselective central nervous system depressant. It potentiates gamma-aminobutyric acid (GABA) action on GABA-A receptors and modulates chloride currents through receptor channels, providing its established anticonvulsant properties.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 50-06-6
Cat. No. B1680315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenobarbital
CAS50-06-6
SynonymsAcid, Phenylethylbarbituric
Gardenal
Hysteps
Luminal
Monosodium Salt Phenobarbital
Phenemal
Phenobarbital
Phenobarbital Sodium
Phenobarbital, Monosodium Salt
Phenobarbitone
Phenylbarbital
Phenylethylbarbituric Acid
Sodium, Phenobarbital
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)
InChIKeyDDBREPKUVSBGFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility34.8 [ug/mL] (The mean of the results at pH 7.4)
less than 0.1 mg/mL at 57 °F (NTP, 1992)
1 g soluble in: about 1 L water ;  8 mL alcohol;  40 mL chloroform;  12 mL ether;  about 700 mL benzene. Solluble in alkali hydroxides and carbonates.
LOW LIPID SOLUBILITY
Insoluble in benzene;  soluble in ethanol, ethyl ether;  slightly soluble in dimehtyl sulfoxide
Soluble in alcohol, ether, chloroform, alkali hydroxides, alkali carbonate solutions
In water, 1.11X10+3 mg/L at 25 °C.
2.76e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phenobarbital (CAS 50-06-6) for Laboratory and Pharmaceutical Use: An Evidence-Based Selection Guide


Phenobarbital is a barbituric acid derivative that acts as a nonselective central nervous system depressant [1]. It potentiates gamma-aminobutyric acid (GABA) action on GABA-A receptors and modulates chloride currents through receptor channels, providing its established anticonvulsant properties [1]. As a pharmaceutical secondary standard and certified reference material, Phenobarbital is supplied and specified by major pharmacopoeias including the USP and BP, with a defined purity range of 98.0% to 101.0% calculated on the dried basis [2].

Why Phenobarbital (CAS 50-06-6) Cannot Be Interchanged with Other Barbiturates or Anticonvulsants


Phenobarbital occupies a unique pharmacological niche among barbiturates and anticonvulsants due to its distinct combination of low lipid solubility, low plasma protein binding, and an exceptionally long elimination half-life [1]. Unlike other barbiturates such as pentobarbital or secobarbital, which are primarily used for anesthesia and sedation, phenobarbital achieves its therapeutic effects at lower concentrations without producing significant sedation [2]. Furthermore, its robust induction of cytochrome P450 enzymes creates a unique drug-drug interaction profile that fundamentally alters co-administered drug metabolism [3]. These differentiating factors, quantifiable and verifiable as detailed below, preclude simple substitution with other in-class compounds or alternative anticonvulsants.

Phenobarbital (CAS 50-06-6): Quantitative Evidence for Differentiated Selection


GABA-A Receptor Potency: Phenobarbital vs. Other Barbiturates

Phenobarbital demonstrates a unique potency profile at the GABA-A receptor compared to other barbiturates. In neocortical neurons, its EC50 for increasing the IPSC decay time constant is 144 μM [1]. For comparison, the anesthetic barbiturate pentobarbital is significantly more potent in the same assay (EC50 = 41 μM) [1]. This 3.5-fold difference in potency explains why phenobarbital provides anticonvulsant effects without inducing the profound sedation characteristic of other barbiturates.

GABA-A receptor EC50 Barbiturate pharmacology

Comparative Clinical Efficacy: Phenobarbital vs. Primidone in Seizure Control

In a multi-center, double-blind trial of 622 adults with partial and secondarily generalized tonic-clonic seizures, overall treatment success was intermediate with phenobarbital and lowest with primidone (P < 0.002) [1]. This finding is notable because primidone is a pro-drug that is metabolized in vivo to phenobarbital [2]. The lower success rate of primidone was attributed primarily to intolerable acute toxic effects, highlighting that even when a compound shares an active metabolite with phenobarbital, the pharmacokinetic and tolerability profiles can result in significantly different clinical outcomes [1].

Anticonvulsant efficacy Clinical trial Seizure control

Pharmacokinetic Differentiation: Exceptionally Long Half-Life

Phenobarbital possesses the longest elimination half-life among all barbiturates, a key differentiating factor. In adults, the average half-life is 79 hours (range: 53 to 118 hours) [1]. This is significantly longer than other barbiturates: pentobarbital has a half-life of 15-50 hours and secobarbital 15-40 hours. In neonates (<48 hours old), the half-life is further prolonged to an average of 110 hours (range: 60 to 180 hours) [1]. This prolonged elimination is a direct consequence of its low plasma protein binding (20-45%) and its unique metabolic pathway involving both renal excretion of unchanged drug and hepatic metabolism [2].

Pharmacokinetics Half-life Elimination

Polymorph-Dependent Physicochemical Properties and Formulation Behavior

Phenobarbital exhibits extensive polymorphism with at least six distinct crystal modifications (Forms A, B, C, D, E, and F) [1]. These forms display markedly different physicochemical properties that are critical for formulation and analytical method development. Forms A and D show comparatively higher solubilities among all modifications [1]. The tapping rate constants (k), a measure of powder flowability, vary significantly with the order F > B > E > C > A > D [1]. This means Form F exhibits the highest powder flow, while Form D shows the lowest. Tablet hardness after compression also depends on the polymorphic form, with Form D being the hardest and Forms B and F the softest (order: D > A > C > E > B = F) [1].

Polymorphism Solubility Dissolution Solid-state characterization

CYP Enzyme Induction: Quantitative Comparison of Inductive Potential

Phenobarbital is a potent and well-characterized inducer of cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4, a property that distinguishes it from many other anticonvulsants [1]. In primary human hepatocyte studies, EC50 values for CYP2B6 and CYP3A4 induction by phenobarbital were strongly correlated (r² = 0.99) with those of other known inducers like rifampin, clotrimazole, and phenytoin [1]. However, the magnitude of induction differs. Comparative pharmacodynamic studies in rats show that the maximal CYP2B induction response elicited by other diphenyl-substituted barbiturates was 94% to 122% of the response induced by phenobarbital itself, establishing phenobarbital as a benchmark for this class of inducers [2].

CYP induction Drug-drug interactions PXR Hepatocyte models

USP Compendial Quality: Defined Purity and Analytical Benchmarking

Phenobarbital is established as a primary reference standard by major pharmacopoeias, including the United States Pharmacopeia (USP) and British Pharmacopoeia (BP) [1]. The USP monograph specifies that phenobarbital contains not less than 98.0% and not more than 101.0% of C₁₂H₁₂N₂O₃, calculated on the dried basis [1]. This tight specification is accompanied by defined limits for loss on drying (NMT 1.0%) and residue on ignition (NMT 0.15%) [1]. As a USP Reference Standard, phenobarbital is intended for use in specified quality tests and assays, providing a traceable benchmark for analytical method validation and system suitability testing . This level of compendial definition is not universally available for all barbiturates or anticonvulsants.

Analytical chemistry Reference standard Quality control Pharmacopoeia

Optimized Research and Industrial Applications for Phenobarbital (CAS 50-06-6)


Positive Control for CYP Enzyme Induction Studies

Phenobarbital is the definitive positive control for in vitro and in vivo studies of cytochrome P450 induction, particularly for CYP2B and CYP3A isoforms. Its well-characterized EC50 values and maximal induction response (as documented in Section 3) make it an essential reference compound for screening new chemical entities for drug-drug interaction potential [1]. Its use is mandated in many regulatory guidelines for evaluating CYP induction.

Long-Acting Anticonvulsant in Chronic Seizure Models

Due to its exceptionally long half-life (average 79 hours in adults), phenobarbital is uniquely suited for chronic dosing regimens in preclinical seizure models, maintaining stable therapeutic concentrations with once-daily administration [1]. This property, validated by the pharmacokinetic data in Section 3, makes it a preferred compound over shorter-acting anticonvulsants in studies requiring sustained seizure control without frequent dosing.

Analytical Reference Standard for Method Validation and System Suitability

As a USP and BP Reference Standard with a defined purity range of 98.0% to 101.0% [1], phenobarbital serves as a critical calibrator for HPLC, GC, and other analytical methods in pharmaceutical quality control. Its use ensures traceability and compliance with compendial monographs, providing a benchmark for assay performance verification that is not universally available for other barbiturates.

Model Compound for Solid-State Polymorphism Research

Phenobarbital's well-documented polymorphism, with at least six characterized crystal forms exhibiting distinct physicochemical properties [1], makes it an ideal model compound for studying the impact of solid-state form on drug dissolution, bioavailability, and manufacturability. It serves as a teaching and research tool in pharmaceutical materials science to demonstrate the critical importance of polymorph control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenobarbital

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.